molecular formula C16H14F4N4O B12243422 1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

Cat. No.: B12243422
M. Wt: 354.30 g/mol
InChI Key: WTMKMAOBAAFXER-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate derivative with an amine precursor, resulting in the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridine rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: A compound with a similar pyridine ring structure but different functional groups.

    2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: A compound with a similar fluorophenyl group but different ring systems.

    4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine: A compound with a similar pyridine ring but different substituents.

Uniqueness

1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is unique due to its combination of a fluorophenyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H14F4N4O

Molecular Weight

354.30 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea

InChI

InChI=1S/C16H14F4N4O/c17-12-3-1-2-4-13(12)23-15(25)22-11-8-24(9-11)14-7-10(5-6-21-14)16(18,19)20/h1-7,11H,8-9H2,(H2,22,23,25)

InChI Key

WTMKMAOBAAFXER-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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